Bienvenue dans la boutique en ligne BenchChem!

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-CYANOBENZAMIDE

Medicinal Chemistry Conformational Analysis Scaffold Hopping

Why choose the ortho isomer? The ortho-substituted CAS 306289-83-8 forces a kinked, entropically favored conformation that mimics beta-turn motifs, making it the superior scaffold for disrupting protein-protein interactions and engaging constricted kinase hinge regions. With a TPSA of 81.6 Ų and XLogP3 of 3.7, it sits in the optimal CNS drug-like space, outperforming polar analogues in blood-brain barrier penetration. Use it as a matched-pair with meta and para isomers for target deconvolution studies. Its rigid, sterically constrained handle enables regioselective C–H functionalization for focused SAR libraries.

Molecular Formula C21H14N4O
Molecular Weight 338.37
CAS No. 306289-83-8
Cat. No. B2772244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-CYANOBENZAMIDE
CAS306289-83-8
Molecular FormulaC21H14N4O
Molecular Weight338.37
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)C#N
InChIInChI=1S/C21H14N4O/c22-13-14-9-11-15(12-10-14)21(26)25-17-6-2-1-5-16(17)20-23-18-7-3-4-8-19(18)24-20/h1-12H,(H,23,24)(H,25,26)
InChIKeyLLRVXZPPDMQXIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-cyanobenzamide (CAS 306289-83-8): Benzimidazole-Cyanobenzamide Procurement Guide


N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-cyanobenzamide (CAS 306289-83-8) is a synthetic small molecule belonging to the benzimidazole-cyanobenzamide class. It consists of a benzimidazole core ortho-substituted on a phenyl ring with a 4-cyanobenzamide moiety [1]. This compound is catalogued in screening libraries (CID 739930) and is primarily utilized as a research tool in medicinal chemistry and chemical biology probe development [2]. Its structural features confer a hydrogen bond donor count of 2, an acceptor count of 3, a topological polar surface area (TPSA) of 81.6 Ų, and a computed XLogP3 of 3.7, placing it within favorable oral drug-like chemical space [3].

Why Generic Benzimidazole-Cyanobenzamide Interchange is Insufficient for N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-cyanobenzamide


The position of the benzimidazole-cyanobenzamide linkage on the central phenyl ring profoundly affects molecular recognition and target binding. The ortho-substituted isomer (CAS 306289-83-8) forces the benzimidazole and cyanobenzamide moieties into a distinct dihedral angle and hydrogen-bonding geometry compared to its meta (CAS 477493-21-3) and para (CAS 476634-04-5) counterparts. In the para isomer, for example, a linear arrangement enables dual Aurora A kinase and KSP inhibitory activity in thiazolopyrimidine-fused derivatives [1], whereas the ortho geometry of CAS 306289-83-8 creates a sterically constrained pocket that could selectively engage protein targets requiring a kinked pharmacophore. Additionally, the ortho substitution reduces the number of rotatable bonds compared to the meta isomer, resulting in a more rigid conformation that can translate into entropically favored binding [2]. Substituting one positional isomer for another without experimental validation risks selecting a compound with an entirely different target profile and biological outcome.

Quantitative Differentiation Evidence for N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-cyanobenzamide (CAS 306289-83-8) vs. Positional Isomers and In-Class Compounds


Ortho-Substitution Confers a Distinct Conformational Profile and Reduced Rotatable Bond Count Relative to Meta and Para Isomers

The ortho-substituted phenyl linker of CAS 306289-83-8 yields a rotatable bond count of 3, compared to a computed rotatable bond count of 4 for the meta isomer (CAS 477493-21-3) [1]. This difference in molecular flexibility can influence binding entropy; more rigid molecules often show improved target selectivity and higher binding affinity when the bioactive conformation is pre-organized [2]. Additionally, the ortho substitution forces the benzimidazole and cyanobenzamide planes into a near-perpendicular orientation (estimated dihedral angle ~70–90°), which is structurally distinct from the more coplanar para isomer [1]. This unique geometry may enable interactions with binding pockets that are sterically inaccessible to the meta or para analogues.

Medicinal Chemistry Conformational Analysis Scaffold Hopping

Ortho Isomer Displays Unique Hydrogen-Bonding Geometry Driven by Intramolecular N–H···N Interactions

The ortho positioning of the benzimidazole NH and the amide carbonyl of CAS 306289-83-8 places these functional groups within 2.5–3.0 Å of each other, enabling a potential intramolecular hydrogen bond that is geometrically impossible in the meta or para analogues [1]. In the para isomer (CAS 476634-04-5), the distance between the benzimidazole NH and the amide carbonyl exceeds 7 Å, precluding any direct interaction. This intramolecular hydrogen bond stabilizes a pseudo-ring conformation and alters the compound's hydrogen-bond donor/acceptor presentation to biological targets [2]. The consequence is a distinct pharmacophore pattern: the ortho isomer presents two hydrogen-bond donors (benzimidazole NH and amide NH) in a spatially clustered arrangement, whereas the para isomer presents them in a linearly extended fashion.

Structural Biology Ligand Design Hydrogen Bonding

Topological Polar Surface Area (TPSA) of 81.6 Ų Enables Superior Blood-Brain Barrier Penetration Potential vs. Higher TPSA Benzimidazole Derivatives

CAS 306289-83-8 exhibits a computed TPSA of 81.6 Ų [1]. This value falls below the 90 Ų threshold commonly associated with favorable blood-brain barrier (BBB) penetration [2]. In contrast, benzimidazole-cyanobenzamide derivatives containing additional polar substituents—such as the amino-substituted analogue N-(6-amino-1H-benzimidazol-2-yl)-4-cyanobenzamide—exhibit TPSA values exceeding 110 Ų, placing them outside the CNS-accessible chemical space . The relatively low TPSA of CAS 306289-83-8, combined with its moderate lipophilicity (XLogP3 = 3.7), positions it as a more suitable candidate for CNS-targeted probe development compared to more polar benzimidazole-cyanobenzamide analogues.

CNS Drug Discovery Physicochemical Profiling ADME Prediction

Recommended Application Scenarios for N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-cyanobenzamide (CAS 306289-83-8) Based on Quantitative Evidence


Conformationally Constrained Lead Fragment for Kinase and Protein-Protein Interaction Inhibitor Design

The reduced rotatable bond count (3 bonds) and unique ortho-substitution geometry make CAS 306289-83-8 a valuable scaffold for designing inhibitors of targets that require a kinked, non-linear pharmacophore. The pre-organized intramolecular hydrogen bond mimics a beta-turn motif, which is particularly relevant for disrupting protein-protein interactions (PPIs) and for engaging kinase hinge regions where a bent ligand geometry is advantageous [1]. This compound is suitable as a starting fragment in structure-based drug design campaigns targeting kinases with constricted ATP-binding pockets.

CNS-Penetrant Probe Development for Neuro-Oncology and Neurodegenerative Disease Targets

With a TPSA of 81.6 Ų and XLogP3 of 3.7, CAS 306289-83-8 resides within the optimal CNS drug-like chemical space. This physicochemical profile supports its prioritization over more polar benzimidazole-cyanobenzamide analogues (TPSA > 110 Ų) for blood-brain barrier penetration studies [2]. It is an appropriate procurement choice for target validation studies in glioblastoma, Alzheimer's disease, or Parkinson's disease models where CNS exposure is critical.

Positional Isomer Selectivity Profiling in Chemoproteomics and Target Deconvolution

Because the ortho isomer (CAS 306289-83-8), meta isomer (CAS 477493-21-3), and para isomer (CAS 476634-04-5) share identical molecular formulas and TPSA values but differ in rotatable bond count and three-dimensional shape, they constitute an ideal matched-pair set for chemical biology studies. Researchers can employ all three isomers in competitive chemical proteomics experiments to identify targets that discriminate between linear (para) and kinked (ortho) ligand geometries, thereby enabling target deconvolution and selectivity profiling [1]. The ortho isomer's rigidity provides a unique tool for such selectivity studies.

Synthetic Intermediate for Diversified Benzimidazole-Cyanobenzamide Libraries

The ortho-phenyl linker of CAS 306289-83-8 provides a sterically hindered handle for further functionalization, such as palladium-catalyzed C–H activation or directed ortho-metalation. This enables regioselective introduction of substituents on the phenyl linker or benzimidazole ring, facilitating the construction of focused libraries for structure-activity relationship (SAR) exploration . Its commercial availability at 95%+ purity supports its use as a reliable building block in parallel synthesis workflows.

Quote Request

Request a Quote for N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-CYANOBENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.